Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central dihydropyridine ring substituted at the 4-position with a 3-methoxy-4-(2-furylcarbonyloxy)phenyl group. The 3,5-positions of the DHP ring are esterified with methyl groups, while the 2,6-positions are methylated. This structural complexity confers unique physicochemical and pharmacological properties. DHPs are renowned for their calcium channel antagonist activity, but substitutions on the phenyl ring and ester groups modulate target specificity and potency .
Properties
Molecular Formula |
C23H23NO8 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
dimethyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H23NO8/c1-12-18(22(26)29-4)20(19(13(2)24-12)23(27)30-5)14-8-9-15(17(11-14)28-3)32-21(25)16-7-6-10-31-16/h6-11,20,24H,1-5H3 |
InChI Key |
XOWPYAOGKCCZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
-
Initial condensation :
-
In situ cyclization :
Yield : 40–50% with >90% purity by HPLC.
Green Chemistry Innovations
Ultrasound-Assisted Synthesis
Ultrasonic irradiation (20–40 kHz) accelerates the Hantzsch reaction by enhancing mass transfer and reducing activation energy. Key modifications include:
-
Solvent : Ionic liquids (e.g., [bmim]BF₄) replacing volatile organic compounds
-
Reaction time : 2 hours vs. 12–24 hours thermally
Mechanistic Advantage : Cavitation bubbles generated by ultrasound promote rapid mixing and intermediate stabilization.
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The bulky 4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl group impedes cyclization. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to a broader class of DHPs with diverse pharmacological activities. Below is a comparative analysis of its structural analogues and their biological activities:
Key Findings:
Symmetrical diesters (e.g., diethyl) often exhibit optimal calcium channel antagonism, but asymmetrical substitutions (e.g., methyl/benzyl) may diversify pharmacological targets .
Phenyl Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) enhance calcium channel blockade by stabilizing the DHP ring’s bioactive conformation . Methoxy groups (e.g., 3-methoxy in the target) increase lipophilicity and may improve blood-brain barrier penetration, as seen in anticonvulsant DHPs .
Biological Activity Trends :
- Calcium channel antagonism is common in DHPs with 3-nitrophenyl or 3-pyridyl substituents (IC50 ~10⁻⁸–10⁻⁷ M) . The target compound’s furyl-methoxy substitution may shift activity toward anticonvulsant or anti-inflammatory pathways .
- Compounds with bulky 4-substituents (e.g., 3,4,5-trimethoxyphenyl) exhibit anticancer activity, suggesting the target’s furyl group could be explored in oncology .
Biological Activity
Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological activity, supported by relevant data and case studies.
Structural Characteristics
This compound features a pyridine ring with dimethyl substitutions at the 2 and 6 positions, a methoxy group , and a furan moiety linked via an ester bond. The unique combination of these functional groups suggests potential for diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods highlight the complexity associated with producing such multifaceted compounds.
Pharmacological Properties
Research indicates that compounds similar to this compound often exhibit significant pharmacological activities. Notably:
- Neuroprotective Effects : Studies have shown that related compounds can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neuroprotection against oxidative stress in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The compound has demonstrated antioxidant properties in various assays, suggesting its potential for reducing oxidative damage in cells .
Comparative Analysis
A comparative analysis of similar compounds reveals the unique biological activity of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | Similar pyridine core | Antioxidant | Lacks furan moiety |
| Methyl 1-(2-furyl)-1H-pyrrole-2-carboxylate | Furan ring present | Anticancer | Different core structure |
| 2-Methoxycarbonylpyridine | Pyridine with methoxy group | Antimicrobial | Simpler structure |
The unique combination of functional groups in this compound potentially enhances its biological activity compared to these similar compounds .
Case Studies
In a study focusing on neuroprotective agents for Alzheimer's disease, a related compound exhibited significant inhibition of AChE with an IC50 value of 1.8 μM and demonstrated neuroprotection against hydrogen peroxide-induced cytotoxicity . This highlights the therapeutic potential of compounds within this structural class.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate?
- Methodology : The compound can be synthesized via multi-step reactions involving Hantzsch dihydropyridine synthesis. Key steps include:
- Step 1 : Condensation of substituted β-keto esters with ammonium acetate and aldehydes to form the dihydropyridine core .
- Step 2 : Functionalization of the phenyl ring via esterification with 2-furoyl chloride under anhydrous conditions (e.g., using DCM as solvent and DMAP as catalyst) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Q. How can the structure of this compound be rigorously characterized?
- Analytical Workflow :
- X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry of substituents (e.g., methoxy vs. furoyloxy groups). Use single-crystal data collection at low temperature (100 K) and SHELX software for refinement .
- NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HSQC, HMBC) to distinguish between diastereotopic methyl groups and aromatic protons .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening Framework :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to positive controls like fluconazole .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ and selectivity indices .
- Enzyme Inhibition : Docking studies targeting dihydropyridine-binding enzymes (e.g., L-type calcium channels) using AutoDock Vina .
Advanced Research Questions
Q. How do electronic and steric effects of the 2-furylcarbonyloxy group influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The electron-withdrawing nature of the furoyl ester destabilizes the dihydropyridine ring, increasing susceptibility to oxidation. Steric hindrance from the furan ring may limit access to catalytic sites in Pd-mediated couplings (e.g., Suzuki-Miyaura) .
- Experimental Design : Compare reaction yields and byproduct profiles with analogs lacking the furoyl group. Use DFT calculations (Gaussian 16) to map frontier molecular orbitals and predict regioselectivity .
Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?
- Contradiction Analysis :
- Issue : Some studies report rapid degradation in HCl (pH < 2), while others note stability in acetic acid.
- Hypothesis : Protonation of the dihydropyridine nitrogen destabilizes the ring, but electron-donating groups (e.g., methoxy) may mitigate this.
- Testing : Conduct pH-dependent stability studies (HPLC monitoring) in buffered solutions (pH 1–6). Compare degradation kinetics with methyl- and chloro-substituted analogs .
Q. What computational strategies optimize its pharmacokinetic properties while retaining bioactivity?
- Methodology :
- ADMET Prediction : Use SwissADME to calculate logP, solubility, and BBB permeability. Introduce polar groups (e.g., hydroxyl) to reduce logP while avoiding critical hydrogen bond donors .
- QSAR Modeling : Train models on dihydropyridine derivatives with known IC₅₀ values against calcium channels. Prioritize substitutions at the 4-phenyl position for improved target affinity .
Q. How do crystal packing interactions affect its solid-state properties?
- Structural Analysis :
- Crystal Data : Analyze intermolecular interactions (e.g., C–H···O, π-π stacking) from X-ray structures. Correlate with DSC/TGA data to predict melting points and hygroscopicity .
- Table : Key crystallographic parameters for analogs :
| Compound | Space Group | Z-value | Density (g/cm³) |
|---|---|---|---|
| Dimethyl 4-(3-hydroxyphenyl) analog | P 1 | 2 | 1.342 |
| Diethyl 4-(4-methoxyphenyl) analog | P2₁/c | 4 | 1.291 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
